3-(Cyclohexylamino)piperidin-2-one
Description
Properties
IUPAC Name |
3-(cyclohexylamino)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-10(7-4-8-12-11)13-9-5-2-1-3-6-9/h9-10,13H,1-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFEHBVTWZLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Cyclohexylamino)piperidin-2-one can be achieved through several routes. One common method involves the hydrogenation of cyclohexylamine with piperidin-2-one under palladium or rhodium catalysis . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often utilize similar catalytic hydrogenation processes to ensure high yields and purity .
Chemical Reactions Analysis
3-(Cyclohexylamino)piperidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, chromium trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Cyclohexylamino)piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)piperidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 3-(Cyclohexylamino)piperidin-2-one and related compounds:
*Estimated based on cyclohexylamine (pKa ~10.6) and structural similarity to CAPS .
Key Differences in Physicochemical Properties
- Basicity: The cyclohexylamino group in this compound confers moderate basicity (estimated pKa ~9.5–10.0), comparable to ethanolamine (pKa 9.5) but lower than CAPS (pKa 10.4) due to the absence of a sulfonic acid group .
- Solubility: Unlike CAPS, which is water-soluble due to its sulfonic acid group, this compound is likely less polar and more soluble in organic solvents.
- Reactivity : Brominated analogs (e.g., the compound in ) exhibit enhanced reactivity in cross-coupling reactions, whereas the ester-containing derivative in is tailored for peptide synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Cyclohexylamino)piperidin-2-one, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves condensation of cyclohexylamine with a pre-functionalized piperidin-2-one precursor. Key steps include:
- Cyclohexylamine coupling : Use of coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (40–60°C) prevents decomposition .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
- Critical parameters : Monitor pH during amine coupling to avoid undesired protonation. Reaction time optimization (12–24 hrs) balances yield (60–85%) and side-product formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?
- Techniques :
- NMR : -NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 3.4–3.8 ppm for piperidinone NH) and -NMR (δ 170–175 ppm for carbonyl) confirm structural integrity .
- Mass spectrometry : ESI-MS ([M+H] peak at m/z ~223) validates molecular weight .
- IR spectroscopy : Stretching bands at ~1650 cm (C=O) and ~3300 cm (N-H) are diagnostic .
- Validation : Compare data with structurally analogous piperidin-2-one derivatives (e.g., 3-Methylpiperidin-2-one) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what targets are most plausible?
- Approach :
- Molecular docking : Screen against cyclooxygenase (COX-2) or bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina. Prioritize binding pockets with high complementarity to the cyclohexyl and piperidinone moieties .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the piperidinone ring) with anti-inflammatory or antimicrobial potency using datasets from analogs .
- Validation : Compare predicted IC values with experimental assays (e.g., COX-2 inhibition) to refine models .
Q. What strategies resolve contradictions in reported biological activities of piperidin-2-one derivatives, such as conflicting antimicrobial efficacy across studies?
- Root causes : Variability in bacterial strains, assay conditions (e.g., pH, temperature), or compound purity.
- Mitigation :
- Standardized protocols : Use CLSI guidelines for MIC assays. Include positive controls (e.g., ciprofloxacin) and validate compound purity via HPLC (>98%) .
- Meta-analysis : Aggregate data from structurally related compounds (e.g., 1-(3,4-Dimethoxyphenyl)piperidin-2-one) to identify trends in substituent-activity relationships .
Q. How does the stereochemistry of this compound influence its pharmacokinetic properties, and what chiral separation methods are effective?
- Stereochemical impact : Enantiomers may differ in metabolic stability (CYP450 interactions) or membrane permeability.
- Separation methods :
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol mobile phases.
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
- Pharmacokinetic profiling : Compare half-life (t) and AUC of enantiomers in rodent models .
Methodological Considerations
Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound?
- Assays :
- COX-2 inhibition : Measure prostaglandin E (PGE) suppression in LPS-stimulated macrophages (IC determination) .
- NF-κB pathway modulation : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements .
- Controls : Include celecoxib (COX-2 inhibitor) and validate results across triplicate experiments .
Q. How can stability studies (e.g., photodegradation, hydrolysis) inform the storage and handling of this compound?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
